N-(Cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline
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Overview
Description
N-(Cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline is an organic compound that features a cyclohexene ring, a prop-2-en-1-yl group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline typically involves the reaction of aniline with cyclohex-1-en-1-yl chloride and prop-2-en-1-yl bromide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Secondary amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N-(Cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
N-(Cyclohex-1-en-1-yl)-N-(prop-2-en-1-yl)aniline can be compared with other similar compounds such as:
N-(Cyclohexyl)-N-(prop-2-en-1-yl)aniline: Lacks the double bond in the cyclohexene ring, which may affect its reactivity and properties.
N-(Cyclohex-1-en-1-yl)-N-(propyl)aniline: Has a saturated propyl group instead of the prop-2-en-1-yl group, leading to different chemical behavior.
N-(Cyclohex-1-en-1-yl)-N-(allyl)aniline: Similar structure but with variations in the alkyl group, influencing its interactions and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
100747-80-6 |
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Molecular Formula |
C15H19N |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
N-(cyclohexen-1-yl)-N-prop-2-enylaniline |
InChI |
InChI=1S/C15H19N/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-3,5-6,9-11H,1,4,7-8,12-13H2 |
InChI Key |
RHTNGNZNNISIHJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(C1=CCCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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